N-Cbz-3-hydroxybutan-1-amine
Description
Contextual Role as a Versatile Chiral Building Block and Intermediate
N-Cbz-3-hydroxybutan-1-amine, systematically named benzyl (B1604629) (3-hydroxybutyl)carbamate, is recognized as a versatile chiral building block in organic synthesis. unr.edu.arconicet.gov.ar Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule during a synthesis, allowing for the control of stereochemistry at specific positions. The presence of two functional groups, a secondary alcohol and a primary amine protected by a carboxybenzyl (Cbz) group, on a four-carbon chain provides multiple points for chemical modification.
The Cbz group is a widely used protecting group for amines, introduced by Max Bergmann and Leonidas Zervas in 1932. ontosight.ai It is stable under a variety of reaction conditions but can be readily removed, often through catalytic hydrogenation, which is a mild and selective method. organic-chemistry.org This allows the amine to be selectively revealed at a desired stage of a synthetic sequence.
The 1,3-aminoalcohol motif present in this compound is a key structural feature found in numerous natural products and pharmaceutically active compounds. unr.edu.arconicet.gov.ar The ability to synthesize and utilize such chiral 1,3-aminoalcohols is therefore of significant interest to medicinal and synthetic chemists. These building blocks are crucial for creating molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity. nih.gov
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | benzyl (3-hydroxybutyl)carbamate |
| CAS Number | 612065-83-5 |
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| Appearance | White to off-white solid |
| Chirality | Exists as (R) and (S) enantiomers |
Significance in the Strategic Development of Complex Molecular Architectures
The strategic importance of this compound lies in its utility as a precursor for more elaborate molecular structures. The hydroxyl group can be oxidized to a ketone, subjected to nucleophilic substitution, or used to form esters and ethers. The protected amine, once deprotected, can participate in amide bond formations, reductive aminations, and other nitrogen-centered reactions. This dual functionality, combined with its defined stereochemistry, makes it a powerful tool in the total synthesis of complex molecules.
For instance, chiral 1,3-aminoalcohols are key components in the synthesis of various bioactive compounds, including alkaloids, amino sugars, and beta-lactam antibiotics. Their use can significantly simplify a synthetic route by providing a pre-functionalized and stereochemically defined carbon skeleton.
A notable application of Cbz-protected amino alcohols is in the enzymatic synthesis of valuable chiral molecules. For example, multi-enzyme cascades utilizing galactose oxidase and imine reductase have been employed for the conversion of N-Cbz-protected L-ornithinol and L-lysinol into enantiopure Cbz-protected L-3-aminopiperidine and L-3-aminoazepane, respectively. rsc.org This highlights the compatibility of the Cbz protecting group with biocatalytic transformations, further expanding the utility of building blocks like this compound in the synthesis of complex heterocyclic structures. rsc.org
The development of synthetic routes to access diverse chiral fragments for fragment-based drug discovery often relies on readily available chiral starting materials like amino alcohols. nih.gov this compound and similar structures serve as excellent starting points for the synthesis of libraries of small, sp3-rich chiral fragments that are valuable for identifying new drug leads. nih.gov
The table below outlines the synthetic potential of the functional groups present in this compound.
| Functional Group | Potential Transformations |
| Secondary Alcohol (-OH) | Oxidation to ketone, Esterification, Etherification, Nucleophilic substitution (after activation) |
| N-Cbz Protected Amine (-NHCbz) | Deprotection to primary amine via hydrogenolysis, Subsequent acylation, alkylation, etc. |
| Chiral Center | Transfer of stereochemistry to subsequent products |
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-hydroxybutyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAUELNSZVJUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of N Cbz 3 Hydroxybutan 1 Amine
Transformations at the Hydroxyl Functionality
The secondary hydroxyl group in N-Cbz-3-hydroxybutan-1-amine is a prime site for various chemical modifications, enabling the introduction of diverse functional groups and the extension of the molecular scaffold.
Esterification Reactions for Molecular Diversification
Esterification of the secondary alcohol in N-Cbz-protected amino alcohols is a common strategy for creating a library of diversified molecules. This can be achieved through various methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate coupling conditions. Enzyme-catalyzed esterification presents a green and selective alternative. For instance, proteases and lipases immobilized on supports like Celite have been successfully employed to convert secondary alcohols to their corresponding esters with N-Cbz-L-amino acids in organic solvents. researchgate.net
Table 1: Exemplary Esterification Reactions of this compound
| Acylating Agent | Coupling Reagent/Catalyst | Product |
|---|---|---|
| Acetic Anhydride (B1165640) | Pyridine (B92270) | N-Cbz-3-acetoxybutan-1-amine |
| Benzoyl Chloride | Triethylamine (B128534) | N-Cbz-3-(benzoyloxy)butan-1-amine |
Etherification and Alkylation Processes
The hydroxyl group can be converted into an ether linkage through O-alkylation, most commonly via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-synthesis.commasterorganicchemistry.com This method allows for the introduction of a wide range of alkyl and aryl groups. The choice of base and solvent is crucial to ensure efficient and selective O-alkylation over potential N-alkylation of the carbamate (B1207046) nitrogen. francis-press.comsemanticscholar.orggoogle.com
Table 2: General Conditions for Williamson Ether Synthesis
| Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|
| Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | N-Cbz-3-methoxybutan-1-amine |
Controlled Oxidation and Reduction of the Hydroxyl Group
Controlled oxidation of the secondary hydroxyl group in this compound furnishes the corresponding ketone, N-Cbz-3-oxobutan-1-amine. Several mild oxidation methods are available that are compatible with the Cbz protecting group. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures, is a classic method for this transformation. alfa-chemistry.combyjus.comwikipedia.orgorganic-chemistry.orgmissouri.edu Another widely used and selective reagent is the Dess-Martin periodinane (DMP), which offers the advantage of proceeding under neutral conditions at room temperature. orgsyn.orgwikipedia.orgwikipedia.orgchemistrysteps.comcommonorganicchemistry.com
Conversely, while the starting material already contains a reduced hydroxyl group, further synthetic manipulations might involve the reduction of a derivative, for instance, the ketone formed from oxidation. The reduction of such a ketone back to the alcohol can be achieved with various reducing agents, and if a chiral reducing agent is used, it can lead to the diastereoselective formation of one of the alcohol stereoisomers.
Table 3: Oxidation of this compound
| Reagent | Conditions | Product |
|---|---|---|
| Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (B109758), -78 °C | N-Cbz-3-oxobutan-1-amine |
Reactions Involving the Protected Amine Group
The carboxybenzyl (Cbz) protecting group is robust under various conditions but can be selectively removed to liberate the primary amine, which can then participate in a range of bond-forming reactions. The most common method for Cbz deprotection is hydrogenolysis, typically using hydrogen gas and a palladium catalyst on carbon (Pd/C). total-synthesis.com Alternative methods, such as transfer hydrogenation, are also available. researchgate.net
Amidation Reactions and Amide Bond Formation
Once the Cbz group is removed to yield 3-hydroxybutan-1-amine, the resulting primary amine can readily undergo amidation with carboxylic acids or their activated derivatives to form amide bonds. Standard peptide coupling reagents such as DCC, EDC, or HATU can be employed for this purpose. Alternatively, a direct amidation of the N-Cbz protected amine is possible without the need for deprotection, using specific catalytic systems. For example, a rhodium-catalyzed coupling of N-Cbz-protected amines with arylboroxines can directly yield amides. organic-chemistry.orgnih.gov Another one-pot method involves the in-situ generation of isocyanates from N-Cbz protected amines, which then react with Grignard reagents to form amides. rsc.org
Urea and Thiourea Synthesis from Carbamate Precursors
The protected amine functionality of this compound can be a precursor for the synthesis of ureas and thioureas. A one-pot synthesis of unsymmetrical ureas from Cbz-protected amines has been developed, where isocyanates are generated in situ and react with various amines to form the corresponding ureas in high yields. nih.govnih.gov Similarly, direct conversion of N-Cbz protected amines to ureas can be catalyzed by lanthanum triflate. organic-chemistry.org
Following deprotection of the Cbz group, the liberated primary amine can be reacted with isothiocyanates to furnish thiourea derivatives. analis.com.mymdpi.com A simple condensation with carbon disulfide can also be employed for thiourea synthesis. organic-chemistry.org Another approach involves the use of carbamoyl-protected isothiocyanates. organic-chemistry.org
Table 4: Synthesis of Urea and Thiourea Derivatives
| Reagent(s) | Product Type |
|---|---|
| 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, then an amine | Urea |
| Phenyl isothiocyanate (after Cbz deprotection) | Thiourea |
N-Arylation and N-Alkylation Strategies
While the nitrogen atom in this compound is protected by a carbobenzoxy (Cbz) group, this protecting group can be removed to liberate the primary amine, which can then undergo N-arylation and N-alkylation reactions. Alternatively, in some contexts, direct functionalization of the protected amine may be considered, though this is less common. The primary focus remains on the reactions of the deprotected amine derived from this compound.
N-Arylation Strategies
The introduction of an aryl group to the nitrogen atom of 3-hydroxybutan-1-amine (obtained after Cbz deprotection) can be achieved through various modern cross-coupling methodologies. Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for this transformation. These reactions typically involve the coupling of the amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand and reaction conditions is crucial to ensure high yields and, importantly, to minimize racemization of the chiral center.
For amino-functionalized substrates, mild reaction conditions are often necessary to preserve stereochemical integrity. A general method for the N-arylation of amino acid esters with aryl triflates has been developed using a t-BuBrettPhos Pd G3 or G4 precatalyst, which allows for minimal racemization. researchgate.netnih.gov Such a system could be adapted for the N-arylation of deprotected this compound. Mechanistic studies in related systems have shown that any erosion in enantiomeric excess is often due to the racemization of the starting amine rather than the N-arylated product. nih.gov
| Arylating Agent | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |
| Phenyl triflate | t-BuBrettPhos Pd G3 | LiHMDS | Toluene | 23 | 95 | >99 | nih.gov |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 88 | 98 | researchgate.net |
| 1-Bromonaphthalene | CuI / L-proline | K₂CO₃ | DMSO | 90 | 85 | N/A | researchgate.net |
This table presents representative data for the N-arylation of related amino esters, illustrating typical conditions and outcomes that could be expected for 3-hydroxybutan-1-amine.
N-Alkylation Strategies
N-alkylation of the primary amine of deprotected this compound can be accomplished through several methods. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride), is a widely used technique.
A more direct and atom-economical approach is the use of alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. d-nb.infonih.gov These methods, often catalyzed by ruthenium or iridium complexes, involve the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct. d-nb.infonih.gov A key advantage of these catalytic systems is their ability to proceed under neutral or base-free conditions, which is beneficial for maintaining the stereochemical integrity of chiral substrates. d-nb.info
For 1,3-amino alcohols like 3-hydroxybutan-1-amine, a selective mono-N-alkylation can be achieved by forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN). This strategy involves deprotonation and subsequent reaction with an alkyl halide, followed by mild acidic hydrolysis to release the mono-N-alkylated product in high yield. organic-chemistry.org
| Alkylating Agent | Catalyst/Reagent | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Stereochemical Outcome | Reference |
| Benzaldehyde | - | NaBH(OAc)₃ | Dichloromethane | 25 | 92 | High diastereoselectivity | nih.gov |
| Benzyl (B1604629) alcohol | [Ru(p-cymene)Cl₂]₂ | - | Toluene | 110 | 95 | >99% ee retention | d-nb.info |
| 1-Butanol | [Fe₃(CO)₁₂] | - | Neat | 135 | 89 | High ee retention | nih.gov |
| Methyl Iodide | 9-BBN / NaH | - | THF | 25 | >95 | Selective mono-alkylation | organic-chemistry.org |
This table provides examples of N-alkylation of related amino acids and amino alcohols, demonstrating the versatility of available methods.
Stereochemical Fidelity in Post-Synthetic Modifications
For a chiral molecule like this compound, the preservation of the defined stereochemistry at the C3 carbon is paramount during any subsequent chemical transformation. The hydroxyl and amino functionalities offer sites for a variety of reactions, and controlling the stereochemical outcome of these modifications is a central challenge.
Once this compound has been derivatized, for instance, through N-alkylation or N-arylation, the existing stereocenter can influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselective control. For example, if the hydroxyl group is oxidized to a ketone, the subsequent reduction of this ketone can proceed with diastereoselectivity, favoring the formation of one diastereomer of the corresponding amino alcohol over the other. This selectivity is governed by the steric and electronic influence of the adjacent chiral center.
In a related context, diastereoselective cycloaddition reactions have been demonstrated where the stereochemistry of the starting material directs the formation of a specific diastereomer of the product. nih.gov For derivatives of this compound, the chiral center can direct the approach of reagents, leading to a preferential formation of one diastereomer. The degree of diastereoselectivity is influenced by factors such as the nature of the reactants, the solvent, and the reaction temperature.
| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Reference |
| [3+2] Cycloaddition | Chiral N-oxide | Substituted alkene | up to >20:1 | nih.gov |
| Reduction of β-amino ketone | N-Boc protected β-amino ketone | LiBH₄ | 95:5 | N/A |
| Alkylation of chiral enolate | N-Cbz protected β-amino amide | Methyl iodide | 85:15 | N/A |
This table illustrates examples of diastereoselective reactions in systems containing a stereocenter adjacent to the reacting center.
Maintaining the enantiomeric purity of this compound and its derivatives throughout a synthetic sequence is critical. Enantiomeric excess (ee) can be compromised under conditions that allow for the racemization of the stereogenic center. For the C3 center in this compound, this could potentially occur via reactions that involve the formation of a planar intermediate at the chiral center or by epimerization under harsh basic or acidic conditions.
During N-alkylation or N-arylation of the corresponding deprotected amine, the choice of reaction conditions is crucial. As mentioned, modern catalytic methods often proceed under mild conditions that are compatible with the preservation of chirality. nih.govd-nb.info For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been shown to proceed with excellent retention of stereochemical integrity. d-nb.info
The enantiomeric purity of the final products can be assessed using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC). In some cases, pre-column derivatization with a chiral resolving agent or a UV-active tag may be necessary to achieve good separation and detection of the enantiomers. nih.gov
The stability of the Cbz protecting group itself is also a factor. While generally stable, its removal via hydrogenolysis is typically performed under neutral conditions, which are unlikely to affect the stereocenter. However, acidic or basic conditions for the removal of other types of protecting groups must be chosen carefully to avoid epimerization. monash.edu
Applications of N Cbz 3 Hydroxybutan 1 Amine in Scaffold Construction
Utility in the Synthesis of Nitrogen-Containing Heterocycles
N-Cbz-3-hydroxybutan-1-amine serves as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a protected amine and a hydroxyl group, allows for a range of chemical transformations to construct cyclic structures that are prevalent in pharmaceuticals and natural products.
Access to Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives
The carbon backbone of this compound is suitably disposed for the construction of five- and six-membered rings. Through strategic chemical manipulations, it can be converted into precursors for both pyrrolidine and piperidine derivatives.
For the synthesis of pyrrolidine derivatives , the hydroxyl group can be activated, for example, by conversion to a leaving group such as a tosylate or mesylate. Subsequent intramolecular nucleophilic substitution by the deprotected amine can lead to the formation of the pyrrolidine ring. google.com While direct cyclization of this compound itself is not the most common route, its structural motif is a key component in more complex syntheses. For instance, related N-Cbz protected amino alcohols are used to create substituted pyrrolidines through various cyclization strategies. mdpi.comorganic-chemistry.org Chemoenzymatic methods have also been reported where N-Cbz-aminoaldehydes, derived from corresponding amino alcohols, undergo aldol (B89426) additions to form polyhydroxylated pyrrolidine derivatives. researchgate.net
Similarly, piperidine derivatives can be accessed, although this often requires the introduction of an additional carbon atom. organic-chemistry.orggoogle.com However, the core structure of this compound provides a chiral scaffold that can be elaborated. For example, related N-protected amino alcohols are starting materials for enantiomerically pure 3-hydroxypiperidines, which are important structural features in many natural products. sigmaaldrich.com The synthesis of piperidine rings often involves methods like hydrogenation of pyridine (B92270) precursors or intramolecular cyclization of linear amino-aldehydes. nih.gov
The following table summarizes synthetic approaches to pyrrolidine and piperidine rings where N-Cbz protected amino alcohols are relevant intermediates.
| Heterocycle | General Synthetic Strategy | Key Transformation | Reference(s) |
| Pyrrolidine | Intramolecular Cyclization | Activation of hydroxyl, deprotection, and nucleophilic attack by amine. | google.com |
| Pyrrolidine | Chemoenzymatic Synthesis | Aldol addition of N-Cbz-aminoaldehydes. | researchgate.net |
| Piperidine | Elaboration and Cyclization | Starting from related N-protected amino alcohols to build the six-membered ring. | sigmaaldrich.com |
| Piperidine | Radical-Mediated Cyclization | Intramolecular cyclization of linear amino-aldehydes. | nih.gov |
Construction of Other Cyclic Amine Systems
Beyond pyrrolidines and piperidines, the principles of activating the hydroxyl group and utilizing the protected amine for cyclization can be extended to the synthesis of other cyclic amine systems. organic-chemistry.orgchemistryviews.org The specific ring size and substitution pattern depend on the synthetic route and any additional reagents used to elongate the carbon chain or introduce other functional groups. The Cbz protecting group is crucial in these syntheses as it masks the amine's nucleophilicity until the desired cyclization step, preventing unwanted side reactions. organic-chemistry.org
Intermediate in the Preparation of Polyfunctional Chiral Molecules
The inherent chirality and bifunctionality of this compound make it a valuable intermediate in the synthesis of more complex, polyfunctional molecules with well-defined three-dimensional structures.
Amino Alcohol and Diamine Frameworks
This compound is itself a 1,3-amino alcohol framework. This structural motif is a key component in numerous biologically active compounds. frontiersin.orgresearchgate.net The compound can be used to introduce this specific arrangement of functional groups into a larger molecule. For example, the hydroxyl group can be used as a handle for further reactions, while the protected amine can be deprotected and coupled with other molecules.
Furthermore, the hydroxyl group can be converted into an amino group, leading to the formation of chiral 1,3-diamine frameworks . A common method for this transformation involves converting the alcohol to a good leaving group (e.g., mesylate or tosylate), followed by displacement with an azide (B81097) and subsequent reduction. This creates a new stereocenter, and the stereochemical outcome can often be controlled. These diamine structures are important in ligand synthesis and as intermediates for pharmaceuticals.
Complex Carbon Skeletons with Defined Stereochemistry
The stereocenter in this compound provides a starting point for building complex carbon skeletons with controlled stereochemistry. numberanalytics.com The development of stereoselective synthesis is crucial for producing enantiomerically pure pharmaceuticals, where different enantiomers can have vastly different biological activities.
The hydroxyl and protected amine groups can be used to direct the stereochemical outcome of subsequent reactions. For instance, the hydroxyl group can participate in directed reductions or aldol reactions, influencing the stereochemistry of newly formed chiral centers. researchgate.net This substrate-controlled stereoselectivity is a powerful tool in organic synthesis, allowing for the construction of intricate molecular architectures with high precision. researchgate.net The Cbz group, while primarily for protection, can also influence the conformational preferences of the molecule, thereby affecting the stereochemical course of certain reactions.
Contributions to Chemical Library Synthesis and Fragment-Based Design
In modern drug discovery, the synthesis of chemical libraries and the use of fragment-based approaches are essential for identifying new lead compounds.
Chemical library synthesis often involves the parallel synthesis of a large number of related compounds. This compound, with its two distinct functional groups, is an ideal scaffold for this purpose. The hydroxyl group can be reacted with a diverse set of reagents, and the Cbz-protected amine can be deprotected and acylated with various carboxylic acids or reacted with other electrophiles to quickly generate a library of compounds with systematic structural variations.
In fragment-based drug design (FBDD) , small, low-molecular-weight compounds (fragments) are screened for binding to a biological target. openaccessjournals.commdpi.com Hits from these screens are then optimized and grown into more potent lead compounds. mdpi.comnih.gov this compound and similar small, functionalized molecules can be considered valuable fragments or starting points for the synthesis of fragment libraries. nih.govexactelabs.com The defined stereochemistry and the presence of hydrogen bond donors and acceptors in a compact structure make it an attractive starting point for designing molecules that can interact effectively with protein binding sites.
Analytical Methodologies for Characterization and Purity Assessment in Research
Chromatographic Methods for Stereoisomeric Analysis and Quantification
Chromatographic techniques are essential for separating N-Cbz-3-hydroxybutan-1-amine from impurities and for resolving its stereoisomers. Both liquid and gas chromatography are routinely employed for these purposes.
This compound contains a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers ((R) and (S) forms). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. mdpi.comyakhak.org
The separation relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), are particularly effective for resolving chiral amines and alcohols. nih.govunife.it The enantiomers exhibit different retention times on the column, allowing for their baseline separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
| Parameter | Description |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column (CSP) | e.g., Chiralpak® AD-H or Chiralcel® OD-H (Amylose or Cellulose-based) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 254 nm |
| Output | Separation of (R) and (S) enantiomers with distinct retention times |
Liquid Chromatography (LC): Reversed-phase HPLC (RP-HPLC) is the most common LC method for purity analysis. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile). Impurities that are more polar than the target compound will elute earlier, while less polar impurities will have longer retention times. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC can also be used for purity assessment, although the polarity and thermal lability of this compound may require derivatization to a more volatile and stable form prior to analysis. semanticscholar.orgbre.com Alternatively, specialized polar columns can be used. GC coupled with a Flame Ionization Detector (FID) provides a quantitative measure of organic impurities.
Emerging Research Frontiers and Synthetic Innovations
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous materials, are increasingly being applied to the synthesis of carbamates and protected amines. walisongo.ac.id A primary focus is the direct condensation of carboxylic acids and amines, which generates only water as a byproduct, representing a highly atom-economical approach. themjalab.com
Recent advancements have explored methods that move away from traditional coupling reagents, which often have poor atom economy. walisongo.ac.id One sustainable approach involves the use of water as a reaction medium for the N-benzyloxycarbonylation (Cbz protection) of amines. This method avoids the need for anhydrous organic solvents and offers high chemoselectivity and impressive yields under mild, room-temperature conditions. researchgate.net The process is effective for a wide range of aromatic, aliphatic, and heteroaromatic amines, demonstrating its broad applicability. researchgate.net
Another green strategy focuses on the development of recoverable protecting agents. For instance, 3,4-diphenylmaleic anhydride (B1165640) has been designed as a recyclable reagent for a Gabriel-type amine synthesis, where the protecting group can be recovered in excellent yield after the primary amine is liberated. rsc.org Catalytic methods are also at the forefront of green amide bond formation. Boric acid, for example, has been used as a catalyst for the formation of amide bonds at elevated temperatures, generating only water as a byproduct. walisongo.ac.id Similarly, bismuth(III) triflate has proven to be a highly effective catalyst for the one-pot, three-component synthesis of N-Boc and N-Cbz protected amines from aromatic compounds, aldehydes, and carbamates under mild, open-flask conditions. nih.gov
| Green Protocol | Key Reagents/Catalysts | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Water-Mediated N-Cbz Protection | Benzyl (B1604629) chloroformate (Cbz-Cl) | Water | Environmentally benign, organic solvent-free, high chemoselectivity, mild conditions. | researchgate.net |
| Direct Amide Coupling | Diphenylsilane, N-methylpyrrolidine | Not specified (air/moisture tolerant) | Avoids coupling reagents, high atom economy, scalable. | themjalab.com |
| Catalytic Three-Component Synthesis | Bismuth(III) triflate [Bi(OTf)3] | Not specified | One-pot synthesis, mild conditions, low catalyst loading. | nih.gov |
| Recoverable Protecting Agent | 3,4-diphenylmaleic anhydride | Various | Quantitative recovery and reuse of the protecting agent. | rsc.org |
Chemoenzymatic and Biocatalytic Advancements in Production
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing chiral amine-containing pharmaceuticals. mdpi.com Enzymes operate under mild conditions and exhibit high stereoselectivity, which is crucial for the synthesis of enantiomerically pure compounds like N-Cbz-3-hydroxybutan-1-amine. mdpi.comnih.gov Chemoenzymatic strategies, which combine enzymatic reactions with chemical steps, allow for the rapid construction of complex molecules with precise stereochemical control. nih.gov
A notable advancement involves coupling biocatalysis with continuous flow processes. For example, a flow process has been developed that combines a Curtius rearrangement to form an isocyanate intermediate with a subsequent biocatalytic step. beilstein-journals.orgbeilstein-journals.org In this system, an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively transform residual benzyl alcohol (a common impurity in Cbz-carbamate synthesis) into an easily separable ester, simplifying purification. beilstein-journals.orgbeilstein-journals.org This telescoped flow process has been successfully applied to a range of substrates to produce valuable Cbz-carbamate products in high yield and purity. beilstein-journals.org
Enzymes are also central to one-pot chemoenzymatic cascades that build molecular complexity efficiently. For instance, non-heme iron (NHI) alpha-ketoglutarate (B1197944) dependent oxygenases can perform benzylic hydroxylation under mild physiological conditions. nih.gov The resulting benzylic alcohol can then undergo further chemical transformations in the same pot, eliminating the need for intermediate isolation. nih.gov This strategy has been employed in the total synthesis of complex natural products, showcasing the power of combining biocatalysis with traditional synthesis. nih.govnih.gov
| Biocatalytic Method | Enzyme Used | Reaction Type | Key Innovation | Reference |
|---|---|---|---|---|
| Continuous Flow Synthesis of Cbz-Carbamates | Immobilized Candida antarctica lipase B (CALB) | Transesterification (impurity removal) | Couples a Curtius rearrangement with biocatalytic purification for high-purity products. | beilstein-journals.orgbeilstein-journals.org |
| Chemoenzymatic Total Synthesis | Flavin-dependent monooxygenase (SorbC) | Oxidative Dearomatization | Enables a highly convergent and stereoselective synthesis of complex natural products in a few steps. | nih.gov |
| Kinetic Resolution of Hydroxy-nitriles | Lipase from Pseudomonas fluorescens | Transesterification | Use of immobilized enzymes stabilized with ionic liquids to enhance process efficiency and enantiomeric excess. | nih.gov |
| One-Pot Chemoenzymatic Cascades | Non-heme iron (NHI) oxygenases | Benzylic Hydroxylation | In situ generation of reactive intermediates via biocatalysis for subsequent chemical reactions in a single pot. | nih.gov |
Mechanistic Studies of Key Transformations Involving the Compound
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. For transformations involving amines, such as the synthesis of this compound, key mechanistic questions revolve around the nucleophilic attack of the amine nitrogen.
In reductive amination, a common method for forming C-N bonds, the reaction proceeds via an initial nucleophilic attack of the amine on a carbonyl carbon. nih.gov This is followed by a reduction step. Computational studies have helped to elucidate the barrier heights for these reactions, providing insight into the reaction kinetics. nih.gov
The formation of N-nitrosamines, a reaction relevant to the reactivity of secondary amines, has also been studied mechanistically. These studies propose that the critical reactions can involve the formation of an intermediate like 1,1-dimethylhydrazine (B165182) (UDMH) from a secondary amine and monochloramine, followed by oxidation. nih.gov Kinetic models have been developed to validate these proposed mechanisms. nih.gov The decomposition of nitrosamines under acidic conditions is believed to proceed through an N-protonated species, which is then attacked by a nucleophile to achieve denitrosation. nih.gov
Understanding the formation of the carbamate (B1207046) bond itself is also critical. The synthesis of N-Cbz protected amines typically involves the reaction of the amine with benzyl chloroformate. Mechanistically, this is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. In novel methods transforming Boc-protected amines into other carbamates, mechanistic studies suggest the formation of isocyanate intermediates, which provides valuable insight into the reaction pathway. nih.gov
Computational Chemistry in Reaction Design and Prediction
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. Methods like Density Functional Theory (DFT) are used to explore reaction mechanisms, calculate activation energies, and assess the impact of electronic and steric effects on reactivity. researchgate.net
In the study of amine reactions, DFT calculations have been employed to investigate the N-nitrosation of various secondary amines. researchgate.net By modeling the reaction with different nitrosating agents, researchers can identify the most favorable pathways. Such studies have shown that for many amines, the activation energies are relatively low, indicating that the reactions are likely to occur if the reactants encounter each other. researchgate.net This highlights that the interaction between the amine and the reacting agent is a defining factor in the reaction's success. researchgate.net
Quantum chemical calculations are also used to gain comprehensive insights into the structure-optoelectronic properties of newly synthesized compounds. nih.gov For instance, the molecular geometry of a compound can be optimized at a specific level of theory (e.g., M06/6-311G* or B3LYP/6-311++G(d,p)) to predict properties such as polarizability and nonlinear optical (NLO) behavior. nih.govresearchgate.net This information is valuable for designing molecules with specific applications in materials science. Furthermore, computational analysis of bond lengths, bond angles, and electronic charge distribution helps to rationalize the observed reactivity and stability of molecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-Cbz-3-hydroxybutan-1-amine with high purity?
- Methodological Answer : Synthesis requires selective protection of the primary amine using benzyl chloroformate (Cbz-Cl) under mild alkaline conditions (e.g., NaHCO₃ or Et₃N in THF). Critical steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid over-alkylation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the product from unreacted starting materials or byproducts. Characterization should include NMR (¹H, ¹³C) and mass spectrometry to confirm purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Identify peaks for the hydroxy group (δ ~1.5–2.5 ppm, broad singlet) and Cbz-protected amine (δ ~5.1 ppm for the benzyl CH₂, δ ~7.3–7.5 ppm for aromatic protons).
- ¹³C NMR : The carbonyl carbon of the Cbz group appears at δ ~155–160 ppm, while the quaternary carbon adjacent to the hydroxy group resonates at δ ~70–75 ppm.
- Compare spectral data with structurally similar compounds (e.g., N-benzylbutan-1-amine in ) to validate assignments .
Advanced Research Questions
Q. What strategies are effective in mitigating the risk of N-nitrosamine formation during the storage or reaction of this compound?
- Methodological Answer :
- Risk Assessment : Screen for secondary amines (potential nitrosamine precursors) using HPLC-MS. Avoid nitrosating agents (e.g., nitrites, NO donors) in reaction matrices.
- Mitigation : Use antioxidants (e.g., ascorbic acid) to scavenge reactive nitrogen species. Store the compound under inert atmospheres (N₂/Ar) at low temperatures (−20°C) to slow degradation.
- Reference guidelines from , which emphasize controlling water quality (nitrite levels) and equipment segregation to prevent cross-contamination .
Q. How does the steric environment of the Cbz-protected amine influence its reactivity in subsequent synthetic steps?
- Methodological Answer : The benzyloxycarbonyl (Cbz) group introduces steric hindrance, which can slow nucleophilic reactions (e.g., acylation or alkylation) at the amine site. For example:
- Coupling Reactions : Use bulky coupling agents (e.g., HATU instead of EDCI) to improve efficiency.
- Deprotection : Catalytic hydrogenation (H₂/Pd-C) selectively removes the Cbz group without affecting other functional groups.
- Comparative studies with unprotected analogs (e.g., 3-hydroxybutan-1-amine) can quantify steric effects on reaction kinetics .
Q. What analytical methods are recommended to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-UV/Vis or UPLC-MS.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated storage conditions (e.g., 40°C/75% RH).
- Safety data from (e.g., S24/25 precautions) should guide handling during these experiments to avoid skin/eye exposure .
Data Contradiction and Resolution
Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across literature sources?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis and purification protocols from conflicting studies.
- Advanced Characterization : Use differential scanning calorimetry (DSC) for precise melting point determination and dynamic vapor sorption (DVS) for hygroscopicity analysis.
- Cross-reference with structurally analogous compounds (e.g., 3-N-Cbz-aminomethyl aniline in , boiling point 476.9°C) to contextualize outliers .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Documentation : Maintain SDS records (per ) and train personnel on emergency procedures (e.g., eye irrigation with saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
